molecular formula C10H16Cl2N2O B13257983 N-methyl-2-(pyridin-3-yl)oxolan-3-amine dihydrochloride

N-methyl-2-(pyridin-3-yl)oxolan-3-amine dihydrochloride

Cat. No.: B13257983
M. Wt: 251.15 g/mol
InChI Key: YVKSELNXFHXPLP-UHFFFAOYSA-N
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Description

N-methyl-2-(pyridin-3-yl)oxolan-3-amine dihydrochloride is a chemical compound with a molecular formula of C10H14N2O It is known for its unique structure, which includes a pyridine ring and an oxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-2-(pyridin-3-yl)oxolan-3-amine dihydrochloride typically involves the reaction of pyridine derivatives with oxolane derivatives under specific conditions. One common method includes the use of N-methylation of 2-(pyridin-3-yl)oxolan-3-amine followed by the formation of the dihydrochloride salt. The reaction conditions often involve the use of solvents such as methanol or ethanol and catalysts like palladium on carbon.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions. These processes are optimized for yield and purity, often utilizing continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-methyl-2-(pyridin-3-yl)oxolan-3-amine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Halogenating agents such as N-bromosuccinimide (NBS) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include N-oxide derivatives, reduced amine derivatives, and various substituted pyridine compounds.

Scientific Research Applications

N-methyl-2-(pyridin-3-yl)oxolan-3-amine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-methyl-2-(pyridin-3-yl)oxolan-3-amine dihydrochloride involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For example, in biological systems, it may interact with cellular receptors, influencing signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-methyl-1-[(oxolan-3-yl)methyl]piperidin-4-amine dihydrochloride
  • 3-(piperazin-1-yl)oxolan-2-one dihydrochloride
  • N-[(oxolan-3-yl)methyl]pyridin-2-amine

Uniqueness

N-methyl-2-(pyridin-3-yl)oxolan-3-amine dihydrochloride stands out due to its specific combination of a pyridine ring and an oxolane ring, which imparts unique chemical and biological properties

Properties

Molecular Formula

C10H16Cl2N2O

Molecular Weight

251.15 g/mol

IUPAC Name

N-methyl-2-pyridin-3-yloxolan-3-amine;dihydrochloride

InChI

InChI=1S/C10H14N2O.2ClH/c1-11-9-4-6-13-10(9)8-3-2-5-12-7-8;;/h2-3,5,7,9-11H,4,6H2,1H3;2*1H

InChI Key

YVKSELNXFHXPLP-UHFFFAOYSA-N

Canonical SMILES

CNC1CCOC1C2=CN=CC=C2.Cl.Cl

Origin of Product

United States

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